molecular formula C6H13NOS B15348677 Acetamide,N-methyl-N-[2-(methylthio)ethyl]-

Acetamide,N-methyl-N-[2-(methylthio)ethyl]-

Cat. No.: B15348677
M. Wt: 147.24 g/mol
InChI Key: HFQVETDYHZMHGS-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, is an organic compound featuring a combination of acetamide and thioether functionalities. It is a versatile intermediate used in organic synthesis and various industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing acetamide, N-methyl-N-[2-(methylthio)ethyl]-, involves the reaction of acetamide with 2-chloroethyl methyl sulfide under basic conditions, such as using sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the chloroethyl group, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, this compound can be prepared using continuous flow reactors, which allow precise control over reaction conditions, leading to higher yields and purity. Industrial production may also involve solvent-free or greener approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions may occur at the carbonyl or thioether groups, leading to amines or thiols, respectively.

  • Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions at the carbon atoms adjacent to the nitrogen or sulfur.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

  • Bases: Sodium hydroxide (NaOH) for substitution reactions.

Major Products

  • Sulfoxides/Sulfones: Products of oxidation at the sulfur atom.

  • Amines/Thiols: Products of reduction reactions.

  • Substituted Acetamides: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, serves as a building block for synthesizing more complex molecules, particularly those containing thioether or acetamide functionalities. It can be used in developing new catalysts or ligands for various chemical reactions.

Biology and Medicine

In biological research, this compound is used to study protein interactions involving thioether groups and can act as a probe for investigating biological pathways. It is also explored for its potential therapeutic properties, such as antimicrobial or antitumor activities.

Industry

Industrially, acetamide, N-methyl-N-[2-(methylthio)ethyl]-, is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.

Mechanism of Action

The mechanism by which acetamide, N-methyl-N-[2-(methylthio)ethyl]-, exerts its effects depends on its specific application. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. Molecular targets and pathways can include proteins containing thiol groups or enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide: Lacks the thioether group, resulting in different chemical reactivity and applications.

  • N-methylacetamide: Lacks the additional ethyl group, leading to variations in physical and chemical properties.

  • 2-(methylthio)ethylamine: Contains a primary amine instead of the acetamide group, affecting its biological activity and industrial applications.

Uniqueness

Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, is unique due to its combination of acetamide and thioether groups, providing distinct chemical reactivity and making it valuable for diverse applications in research and industry. Its unique structure allows it to participate in reactions that other similar compounds might not, offering versatility in synthesis and functionality.

This detailed overview offers a comprehensive understanding of acetamide, N-methyl-N-[2-(methylthio)ethyl]- and its significance in various fields. Hope this is useful to you!

Properties

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

N-methyl-N-(2-methylsulfanylethyl)acetamide

InChI

InChI=1S/C6H13NOS/c1-6(8)7(2)4-5-9-3/h4-5H2,1-3H3

InChI Key

HFQVETDYHZMHGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCSC

Origin of Product

United States

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